
Cadmium(1+), hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium(1+), hydroxy- is a compound that features cadmium in a +1 oxidation state combined with a hydroxide ion. Cadmium is a transition metal with the chemical symbol Cd and atomic number 48. It is known for its toxicity and is used in various industrial applications. The compound cadmium hydroxide, Cd(OH)₂, is a common form of cadmium in aqueous environments and is often encountered in the context of cadmium’s environmental and biological interactions .
Métodos De Preparación
Cadmium hydroxide can be synthesized through several methods:
Precipitation Method: This involves the reaction of cadmium salts, such as cadmium nitrate or cadmium sulfate, with a strong base like sodium hydroxide or potassium hydroxide. The reaction typically occurs at room temperature and results in the formation of cadmium hydroxide precipitate.
Hydrothermal Synthesis: This method involves the reaction of cadmium salts with a base under high temperature and pressure conditions.
Solvothermal Method: Similar to hydrothermal synthesis, but uses organic solvents instead of water.
Análisis De Reacciones Químicas
Cadmium hydroxide undergoes various chemical reactions:
Oxidation: Cadmium hydroxide can be oxidized to cadmium oxide (CdO) when heated in the presence of oxygen.
Reduction: It can be reduced back to metallic cadmium using reducing agents like hydrogen gas.
Substitution: Cadmium hydroxide can react with acids to form cadmium salts and water.
Complexation: Cadmium hydroxide can form complexes with ammonia and other ligands, which can alter its solubility and reactivity.
Aplicaciones Científicas De Investigación
Cadmium hydroxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cadmium hydroxide involves its interaction with biological molecules and environmental components:
Toxicity: Cadmium ions can replace essential metals in biological systems, disrupting enzyme function and cellular processes.
Environmental Interaction: In soils and water, cadmium hydroxide can adsorb onto mineral surfaces, affecting its mobility and bioavailability.
Comparación Con Compuestos Similares
Cadmium hydroxide can be compared with other cadmium compounds and metal hydroxides:
Cadmium Oxide (CdO): Unlike cadmium hydroxide, cadmium oxide is more stable and is used in pigments and coatings.
Zinc Hydroxide (Zn(OH)₂): Zinc hydroxide is less toxic and more commonly used in medicinal and cosmetic applications.
Mercury(II) Hydroxide (Hg(OH)₂): Mercury hydroxide is highly toxic and less stable compared to cadmium hydroxide.
Cadmium hydroxide’s unique properties, such as its ability to form complexes and its electrochemical behavior, make it distinct from other similar compounds.
Propiedades
Número CAS |
59792-78-8 |
|---|---|
Fórmula molecular |
CdH2O |
Peso molecular |
130.43 g/mol |
Nombre IUPAC |
cadmium;hydrate |
InChI |
InChI=1S/Cd.H2O/h;1H2 |
Clave InChI |
HUKFCVYEXPZJJZ-UHFFFAOYSA-N |
SMILES canónico |
O.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


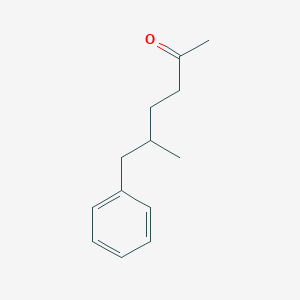
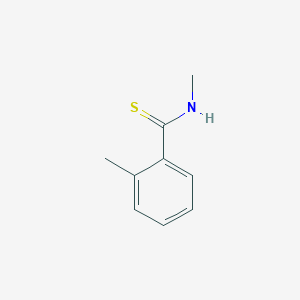
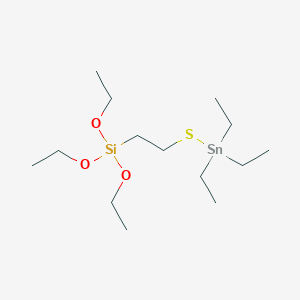
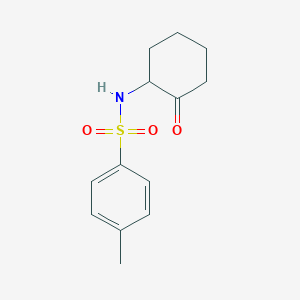
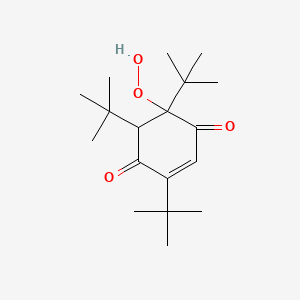
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
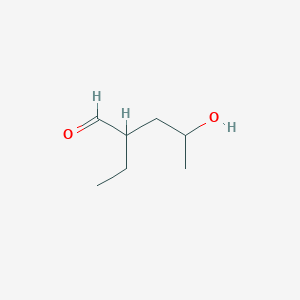
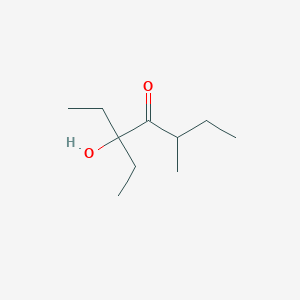

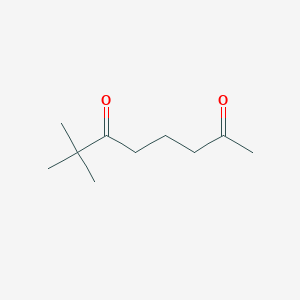
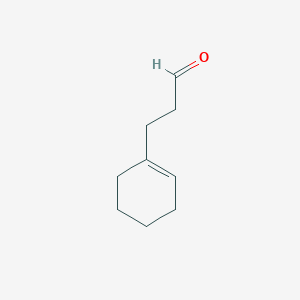
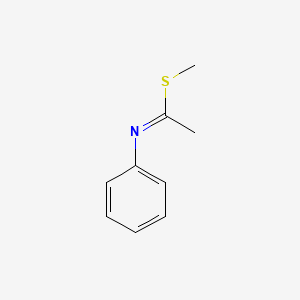
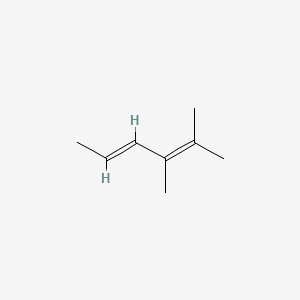
![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
